Cas no 1417569-62-0 (1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene)

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound featuring a bromine substituent at the 1-position and a trifluoromethoxy group at the 4-position, with additional fluorine atoms at the 2- and 3-positions. This structure imparts high electronegativity and chemical stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple halogens enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex fluorinated scaffolds. Its lipophilicity and resistance to metabolic degradation further contribute to its utility in designing bioactive molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene structure
1417569-62-0 structure
Product name:1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
CAS No:1417569-62-0
MF:C7H2BrF5O
Molecular Weight:276.98619890213
MDL:MFCD22580964
CID:4595742
PubChem ID:71669495

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

    • 1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
    • 4-Bromo-2,3-difluoro-(trifluoromethoxy)benzene
    • Benzene, 1-bromo-2,3-difluoro-4-(trifluoromethoxy)-
    • BBL102732
    • STL556538
    • s10072
    • 1417569-62-0
    • SCHEMBL20808464
    • STZVSTCFPFXRII-UHFFFAOYSA-N
    • MFCD22580964
    • MS-20492
    • CS-0328756
    • AKOS016016458
    • 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
    • MDL: MFCD22580964
    • インチ: 1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H
    • InChIKey: STZVSTCFPFXRII-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1F)F)OC(F)(F)F

計算された属性

  • 精确分子量: 275.92092g/mol
  • 同位素质量: 275.92092g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 9.2

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
PC421100-5g
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
1417569-62-0 95%
5g
£760.00 2023-09-02
Apollo Scientific
PC421100-10g
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
1417569-62-0 95%
10g
£955.00 2023-09-02
Crysdot LLC
CD12144775-1g
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
1417569-62-0 95+%
1g
$430 2024-07-23
Key Organics Ltd
MS-20492-5g
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
1417569-62-0 >95%
5g
£618.00 2025-02-08
Apollo Scientific
PC421100-1g
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
1417569-62-0 95%
1g
£195.00 2023-09-02
A2B Chem LLC
AA68472-10g
Benzene, 1-bromo-2,3-difluoro-4-(trifluoromethoxy)-
1417569-62-0 95%
10g
$915.00 2024-04-20
abcr
AB486931-10g
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene; .
1417569-62-0
10g
€1180.60 2025-02-27
Key Organics Ltd
MS-20492-1g
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
1417569-62-0 >95%
1g
£156.00 2025-02-08
Key Organics Ltd
MS-20492-10g
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
1417569-62-0 >95%
10g
£774.00 2025-02-08
Alichem
A013020175-1g
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
1417569-62-0 95%
1g
400.83 USD 2021-06-24

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene 関連文献

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzeneに関する追加情報

Comprehensive Overview of 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-62-0)

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-62-0) is a highly specialized fluorinated aromatic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound belongs to the class of halogenated benzene derivatives, which are widely used in pharmaceuticals, agrochemicals, and advanced material sciences. The presence of multiple fluorine atoms and a bromine substituent in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of fluorinated active pharmaceutical ingredients (APIs).

The growing demand for fluorinated compounds in the pharmaceutical industry has driven research into 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. Fluorine incorporation into drug molecules often enhances their metabolic stability, bioavailability, and binding affinity to target proteins. This compound, with its trifluoromethoxy group and bromine atom, offers a strategic starting point for synthesizing complex molecules. Researchers are particularly interested in its potential for creating next-generation therapeutics, including kinase inhibitors and antiviral agents, which are currently hot topics in drug discovery.

In addition to pharmaceutical applications, 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is also explored in the field of advanced materials. Fluorinated aromatic compounds are known for their thermal stability, chemical resistance, and low surface energy, making them ideal for coatings, liquid crystals, and electronic materials. The compound's ability to act as a building block for high-performance polymers has sparked interest among material scientists, especially in the context of developing sustainable materials and green chemistry solutions.

From a synthetic chemistry perspective, the bromine substituent in 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, and the compound's compatibility with modern catalytic methods makes it a favorite among synthetic chemists. The difluoro and trifluoromethoxy groups further enhance its reactivity profile, enabling selective transformations that are otherwise challenging with non-fluorinated analogs.

Environmental and regulatory considerations are also critical when discussing fluorinated compounds. While 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene is not classified as hazardous under current regulations, its handling and disposal must adhere to best practices to minimize environmental impact. The industry is increasingly focusing on sustainable fluorination methods and waste reduction strategies, aligning with global trends toward greener chemical processes. This compound's role in eco-friendly synthesis is an area of active investigation, particularly in reducing the carbon footprint of fluorochemical production.

Market trends indicate a rising demand for custom fluorinated intermediates like 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene, driven by the expansion of the pharmaceutical and electronics sectors. Suppliers and manufacturers are scaling up production to meet the needs of research institutions and industrial partners. The compound's CAS No. 1417569-62-0 serves as a unique identifier in procurement databases, ensuring precise sourcing for laboratories and production facilities worldwide.

In summary, 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-62-0) is a multifaceted compound with broad applicability in cutting-edge scientific fields. Its significance in drug development, material science, and sustainable chemistry underscores its value as a research and industrial tool. As innovation in fluorinated chemistry continues to evolve, this compound is poised to play a pivotal role in shaping future technological advancements.

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Amadis Chemical Company Limited
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